Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate
CAS No.: 124499-24-7
Cat. No.: VC20881085
Molecular Formula: C13H21NO2S
Molecular Weight: 255.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124499-24-7 |
|---|---|
| Molecular Formula | C13H21NO2S |
| Molecular Weight | 255.38 g/mol |
| IUPAC Name | tert-butyl 3-[5-(2-aminoethyl)thiophen-3-yl]propanoate |
| Standard InChI | InChI=1S/C13H21NO2S/c1-13(2,3)16-12(15)5-4-10-8-11(6-7-14)17-9-10/h8-9H,4-7,14H2,1-3H3 |
| Standard InChI Key | KZUKIUTUXAZRLI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)CCC1=CSC(=C1)CCN |
| Canonical SMILES | CC(C)(C)OC(=O)CCC1=CSC(=C1)CCN |
Introduction
Chemical Identity and Properties
Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate is identified by its CAS number 124499-24-7, representing a specific chemical entity with well-defined structural and physical properties. The compound's molecular architecture features a thiophene core with strategically positioned functional groups that contribute to its chemical reactivity and biological interactions.
Structural Characteristics
The compound possesses a thiophene heterocycle as its central structural element, with specific substituents that define its identity. The thiophene ring, which contains a sulfur atom, provides unique electronic properties that influence the compound's reactivity patterns. The 3-position of the thiophene ring bears a propionate group terminated with a tert-butyl moiety, while the 5-position contains a 2-aminoethyl chain. This arrangement of functional groups creates a molecule with both lipophilic and hydrophilic regions, contributing to its versatility in various applications.
Physicochemical Properties
The compound is characterized by the following physicochemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H21NO2S |
| Molecular Weight | 255.38 g/mol |
| CAS Number | 124499-24-7 |
| IUPAC Name | tert-butyl 3-[5-(2-aminoethyl)thiophen-3-yl]propanoate |
| Standard InChI | InChI=1S/C13H21NO2S/c1-13(2,3)16-12(15)5-4-10-8-11(6-7-14)17-9-10/h8-9H,4-7,14H2,1-3H3 |
| Standard InChIKey | KZUKIUTUXAZRLI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)CCC1=CSC(=C1)CCN |
The presence of the tert-butyl ester group contributes to the compound's stability and lipophilicity, while the primary amine provides a site for hydrogen bonding and potential derivatization. These structural features collectively determine the compound's solubility profile, stability, and reactivity patterns in various chemical environments.
Synthetic Routes and Preparation
General Synthetic Approaches
Research Applications
Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate demonstrates significant versatility across multiple research domains, with applications spanning from pharmaceutical development to materials science. Its unique structural features make it particularly valuable in contexts requiring specific molecular interactions or chemical transformations.
Pharmaceutical Development
The compound has emerged as a valuable building block in pharmaceutical research, particularly in the design and development of novel therapeutic agents targeting neurological disorders. Its structural features allow for specific interactions with biological targets, making it a promising scaffold for drug discovery efforts .
The primary amine functionality provides a reactive site for further derivatization, allowing medicinal chemists to create libraries of structurally related compounds for structure-activity relationship studies. Additionally, the thiophene core offers favorable pharmacokinetic properties, including enhanced membrane permeability and metabolic stability compared to some other heterocyclic systems.
Research has indicated that derivatives of this compound may interact with specific receptor systems relevant to neurological function, suggesting potential applications in treating conditions such as neurodegenerative diseases, neuropsychiatric disorders, and pain management .
Biochemical Research
In biochemical research contexts, Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate serves as a valuable reagent for studying enzyme interactions and metabolic pathways. The compound's structural features allow it to interact with specific biological targets, providing insights into fundamental biochemical processes.
The compound has been utilized in assays designed to evaluate enzyme kinetics, with particular relevance to enzymes involved in neurotransmitter metabolism and signaling cascades. Its ability to form specific interactions with enzyme active sites makes it useful for probing structural requirements for biological activity and for developing inhibitors of specific enzymatic processes .
Additionally, the compound's fluorescence properties, attributed to the thiophene ring system, enable its use in imaging applications and fluorescence-based assays, further expanding its utility in biochemical research contexts.
Material Science
The compound's potential in material science applications stems from its ability to participate in polymerization reactions and to form stable bonds with various substrates. Researchers have explored its use in synthesizing novel polymers and coatings with enhanced durability and resistance to environmental factors.
The thiophene core, known for its electronic properties and stability, contributes to the development of materials with specific conductivity profiles and optical properties. When incorporated into polymer systems, derivatives of this compound can impart unique characteristics, including:
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Enhanced thermal stability
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Improved resistance to ultraviolet radiation
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Favorable mechanical properties
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Specific electronic and optical behaviors
These properties make the compound particularly valuable in developing advanced materials for applications in electronics, photonics, and protective coatings .
Agricultural Chemistry
In agricultural chemistry, Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate has been explored for its potential in developing safer and more effective agrochemicals. The compound's structural features allow for specific interactions with biological targets relevant to pest control, potentially offering improved selectivity and reduced environmental impact.
Research in this area focuses on developing derivatives with optimized properties for agricultural applications, including:
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Enhanced specificity for target organisms
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Reduced persistence in the environment
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Improved stability under field conditions
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Minimized effects on non-target organisms
These characteristics align with contemporary goals in agricultural chemistry to develop more sustainable and environmentally responsible pest management solutions .
Cosmetic Formulations
The potential applications of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate in cosmetic formulations represent an emerging area of research. Investigators have begun exploring the compound's utility in enhancing skin absorption of active ingredients and improving formulation stability.
The compound's balanced lipophilic and hydrophilic properties make it potentially valuable as:
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A penetration enhancer for topical formulations
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A stabilizing agent for complex cosmetic systems
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A precursor for derivatives with specific cosmetic benefits
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A component in controlled-release systems for cosmetic actives
These applications reflect the growing interest in leveraging specialized chemical compounds to enhance the performance and user experience of cosmetic products .
Structure-Activity Relationships
Key Structural Features
The biological and chemical activities of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate are fundamentally linked to its structural characteristics. Understanding these structure-activity relationships provides valuable insights for researchers working to optimize the compound's properties for specific applications.
Several structural elements merit particular attention:
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The thiophene core, which provides a rigid, planar scaffold with specific electronic properties
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The aminoethyl side chain, which offers hydrogen bonding capabilities and potential for ionic interactions
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The tert-butyl ester group, which contributes to lipophilicity and provides a protected carboxylic acid functionality
Modification Strategies
Researchers have explored various modification strategies to optimize the properties of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate for specific applications. These approaches typically focus on altering one or more of the key structural elements while maintaining the core thiophene scaffold.
Common modification strategies include:
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Derivatization of the primary amine to create amides, sulfonamides, or secondary/tertiary amines
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Hydrolysis of the tert-butyl ester to generate the free carboxylic acid or conversion to other ester types
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Introduction of additional substituents on the thiophene ring to modulate electronic properties
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Alteration of the linking chains to optimize spatial relationships between functional groups
These modifications allow researchers to fine-tune the compound's properties for specific applications, creating optimized derivatives with enhanced performance characteristics.
Future Research Directions
Expanding Application Domains
The versatility of Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate suggests numerous opportunities for expanding its applications into additional research domains. Future investigations might explore:
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Potential applications in diagnostic imaging, leveraging the compound's fluorescence properties
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Use as a building block for bioconjugation chemistry, creating targeted delivery systems
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Incorporation into sensor technologies for detecting specific analytes
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Development of environmentally responsive materials that undergo property changes in response to specific stimuli
These potential applications represent logical extensions of the compound's current use patterns, leveraging its structural features for novel purposes.
Advanced Structural Modifications
Future research may also focus on more sophisticated structural modifications to create derivatives with highly specialized properties. Advanced approaches might include:
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Creation of conformationally constrained analogues to enhance binding specificity for biological targets
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Development of dual-function derivatives that combine multiple pharmacophores
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Generation of prodrug forms for improved delivery and pharmacokinetic properties
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Design of reversible covalent inhibitors targeting specific enzymes
These advanced modification strategies could significantly expand the utility of the compound across multiple research domains.
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